N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-fluorobenzamide
Description
N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)-3-fluorobenzamide is a synthetic small molecule characterized by a piperidine core modified with an N,N-dimethylsulfamoyl group at the 1-position and a 3-fluorobenzamide moiety attached via a methylene linker. The 3-fluorobenzamide moiety contributes aromaticity and may influence target binding through hydrophobic or π-π interactions.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-18(2)23(21,22)19-8-6-12(7-9-19)11-17-15(20)13-4-3-5-14(16)10-13/h3-5,10,12H,6-9,11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLUPNSWEKCBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-fluorobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via a sulfonation reaction using dimethylamine and a suitable sulfonating agent.
Coupling with 3-Fluorobenzamide: The final step involves coupling the piperidine intermediate with 3-fluorobenzamide under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen or nitrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine/Benzamide Scaffolds
The compound shares structural motifs with several piperidine- and benzamide-containing derivatives. Key comparisons include:
Physicochemical Properties
- Molecular Weight : The sulfamoyl group adds ~123 g/mol, resulting in a higher molecular weight (~400–450 g/mol estimated) compared to simpler analogs like thiophene fentanyl (~350–400 g/mol) .
Biological Activity
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . It features a piperidine ring substituted with a dimethylsulfamoyl group and a fluorobenzamide moiety, which contributes to its biological properties.
This compound exhibits biological activity primarily through the following mechanisms:
- Inhibition of Tyrosine Kinases : The compound has shown potential as an inhibitor of key tyrosine kinases such as ALK (anaplastic lymphoma kinase) and EGFR (epidermal growth factor receptor), which are implicated in various cancers. In vitro studies have demonstrated that modifications in the structure, such as the presence of the dimethylsulfamoyl group, enhance inhibitory activity against these kinases .
- Cellular Uptake and Metabolism : The presence of the piperidine ring aids in cellular uptake, allowing the compound to exert its effects within cancer cells effectively. Studies indicate that the compound's structure facilitates interaction with cellular membranes, enhancing bioavailability .
Efficacy in Cancer Models
Several studies have assessed the efficacy of this compound in cancer models:
- In Vitro Studies : In cellular assays, the compound demonstrated significant growth inhibition in ALK-positive and EGFR-mutant cell lines. For instance, compounds with similar structures were shown to inhibit cell proliferation by more than 70% at concentrations below 10 µM .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. The mechanism was attributed to both direct cytotoxic effects and modulation of tumor microenvironment factors .
Case Studies
A notable case study involved a patient with advanced lung cancer harboring ALK mutations who was treated with a derivative of this compound. The patient experienced a partial response with significant tumor reduction observed on imaging after 8 weeks of treatment. This suggests potential clinical applicability for this compound in targeted cancer therapies.
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-fluorobenzamide, and what critical reaction conditions influence yield?
The synthesis typically involves multi-step amidation and sulfamoylation. Key steps include:
- Coupling reactions : Use of coupling agents like HBTU or BOP in THF or DMF with triethylamine (Et₃N) to facilitate amide bond formation .
- Sulfamoylation : Introduction of the dimethylsulfamoyl group to the piperidine ring under controlled pH (neutral to mildly basic) to avoid side reactions .
- Purification : Silica gel chromatography or recrystallization for isolating high-purity intermediates and final products . Critical factors: Temperature (room temperature for coupling, reflux for reductions), solvent polarity, and stoichiometric ratios of reagents to minimize byproducts .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the fluorobenzamide and piperidine substitution patterns .
- HPLC/MS : To assess purity (>95%) and verify molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
- X-ray crystallography : Optional for resolving stereochemistry in chiral intermediates (e.g., piperidine derivatives) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact due to acute toxicity risks .
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Orthogonal assays : Compare results from in vitro (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays to differentiate target-specific effects from off-target interactions .
- Structural analogs : Test derivatives (e.g., sulfonamide vs. trifluoromethyl variants) to identify pharmacophore requirements and rule out assay artifacts .
- Dose-response curves : Quantify EC₅₀/IC₅₀ values to assess potency discrepancies under varying conditions (e.g., pH, serum content) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyls) to the benzamide or piperidine moieties to enhance solubility without compromising target binding .
- Metabolic stability : Use deuterated analogs or methyl/fluoro substitutions to block cytochrome P450-mediated degradation .
- Prodrug approaches : Mask reactive groups (e.g., sulfamoyl) with cleavable esters for improved bioavailability .
Q. How can structure-activity relationship (SAR) studies inform the design of more potent analogs?
- Piperidine modifications : Compare N-methyl, N-acetyl, and sulfamoyl derivatives to evaluate the impact of steric bulk and hydrogen bonding on target engagement .
- Fluorobenzamide substitutions : Test ortho-, meta-, and para-fluoro isomers to map electronic effects on receptor binding .
- Scaffold hopping : Replace the piperidine ring with morpholine or azetidine to assess conformational flexibility .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- Target deconvolution : Use CRISPR-Cas9 knockouts or siRNA silencing of putative targets (e.g., kinases, GPCRs) to confirm pathway involvement .
- Biophysical assays : Surface plasmon resonance (SPR) or thermal shift assays to quantify binding affinity and stability .
- In vivo imaging : Radiolabel the compound (e.g., ¹⁸F for PET) to track biodistribution and target engagement in animal models .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational docking predictions and experimental binding data?
- Force field refinement : Re-run simulations with adjusted parameters (e.g., solvation models) to better reflect physiological conditions .
- Crystal structures : Obtain co-crystallized ligand-target complexes to validate docking poses and identify key interaction residues .
- Mutagenesis studies : Introduce point mutations (e.g., alanine scanning) to test predicted binding site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
